Mugineic acid

Description

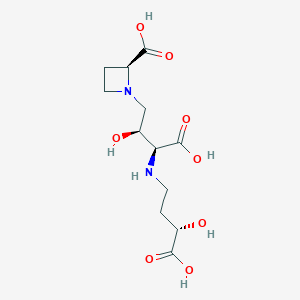

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[3-carboxy-3-[(3-carboxy-3-hydroxypropyl)amino]-2-hydroxypropyl]azetidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O8/c15-7(11(19)20)1-3-13-9(12(21)22)8(16)5-14-4-2-6(14)10(17)18/h6-9,13,15-16H,1-5H2,(H,17,18)(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJRGEVKCJPPZIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1C(=O)O)CC(C(C(=O)O)NCCC(C(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90988904 | |

| Record name | Mugineic_acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90988904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69199-37-7, 74281-81-5 | |

| Record name | Mugineic_acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90988904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isomugineic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and History of Mugineic Acid: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Mugineic acid and its derivatives, collectively known as phytosiderophores, represent a sophisticated biological solution to the challenge of iron acquisition in graminaceous plants. This technical guide provides an in-depth exploration of the discovery, history, biosynthesis, and regulatory mechanisms governing this compound. It is designed to serve as a comprehensive resource, detailing the key scientific milestones, experimental protocols, and quantitative data that have shaped our understanding of this critical plant metabolite. The intricate signaling pathways controlling its production and transport are visualized, offering a clear framework for future research and potential applications in agriculture and medicine.

A Historical Perspective: The Unraveling of Strategy II Iron Uptake

The story of this compound begins with the fundamental observation that graminaceous plants, such as barley and wheat, possess a unique mechanism for iron uptake, distinct from that of dicotyledonous plants. This alternative pathway, later termed "Strategy II," is a chelation-based system that is particularly efficient in alkaline soils where iron solubility is low.[1][2]

The initial breakthrough came in 1976 when Dr. Sei-ichi Takagi reported that oats and rice under iron-deficient conditions secrete substances that can solubilize ferric iron.[3] This finding laid the groundwork for the isolation and characterization of these iron-chelating compounds.

In 1978, a team of Japanese researchers including Tsunematsu Takemoto and Kyosuke Nomoto successfully isolated and determined the chemical structure of the primary phytosiderophore from the root washings of barley (Hordeum vulgare L. cv. Minorimugi).[3] They named this novel amino acid "this compound," derived from the Japanese words "mugi" (barley) and "ne" (root).[3]

Subsequent research by these and other groups led to the identification of a family of related compounds, including 2'-deoxythis compound (DMA), 3-hydroxythis compound (HMA), and avenic acid, collectively known as the this compound family phytosiderophores (MAs).[3] The elucidation of the biosynthetic pathway of MAs from L-methionine was another significant achievement, revealing the enzymatic steps and the genetic basis of this crucial physiological process.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis and production of this compound and its derivatives.

Table 1: Quantification of this compound Family Phytosiderophores by LC-ESI-MS/MS [6]

| Analyte | Limit of Detection (LOD) (nmol L⁻¹) | Limit of Quantitation (LOQ) (nmol L⁻¹) |

| This compound (MA) | < 11 | < 35 |

| 3"-hydroxythis compound (HMA) | < 11 | < 35 |

| 3"-epi-hydroxythis compound (epi-HMA) | < 11 | < 35 |

| Hydroxyavenic acid (HAVA) | < 11 | < 35 |

| Deoxythis compound (DMA) | < 11 | < 35 |

| 3"-hydroxydeoxythis compound (HDMA) | < 11 | < 35 |

| 3"-epi-hydroxydeoxythis compound (epi-HDMA) | < 11 | < 35 |

| Avenic acid (AVA) | < 11 | < 35 |

Table 2: Recovery of Mugineic Acids from Rhizosphere Soil [7]

| Phytosiderophore | Extraction Recovery (%) |

| This compound | 76 - 99 |

| 2'-deoxythis compound | 84 - 116 |

Table 3: Yield of a Synthetic Analog of this compound [8]

| Compound | Overall Yield (%) |

| Proline-2'-deoxythis compound (PDMA)·HCl salt | 38 |

Key Experimental Protocols

Isolation of this compound from Barley Root Exudates

This protocol is a generalized procedure based on methods described in the literature.

Objective: To isolate and purify this compound from the root washings of iron-deficient barley plants.

Materials:

-

Barley seeds (Hordeum vulgare)

-

Iron-free nutrient solution

-

Distilled water

-

Cation exchange resin (e.g., Dowex 50W-X8)

-

Anion exchange resin (e.g., Dowex 1-X8)

-

Ammonia solution

-

Formic acid

-

Cellulose powder for chromatography

-

Developing solvent (e.g., n-butanol:acetic acid:water)

-

Ninhydrin spray reagent

-

Rotary evaporator

-

Lyophilizer

Procedure:

-

Plant Culture: Germinate barley seeds and grow them hydroponically in a complete nutrient solution. After a suitable period of growth, transfer the plants to an iron-free nutrient solution to induce iron deficiency and stimulate this compound secretion.

-

Collection of Root Exudates: After several days in the iron-free medium, collect the root exudates by immersing the roots of the plants in distilled water for a defined period (e.g., 3-6 hours).

-

Initial Purification by Cation Exchange Chromatography:

-

Pass the collected root washings through a column packed with a cation exchange resin (H+ form).

-

Wash the column with distilled water to remove neutral and anionic compounds.

-

Elute the retained amino acids, including this compound, with an ammonia solution (e.g., 2M NH₃).

-

-

Anion Exchange Chromatography:

-

Concentrate the eluate from the previous step using a rotary evaporator.

-

Adjust the pH of the concentrated solution and apply it to an anion exchange column (formate form).

-

Wash the column with distilled water.

-

Elute the mugineic acids with a gradient of formic acid.

-

-

Cellulose Column Chromatography:

-

Further purify the fractions containing this compound by column chromatography on cellulose powder using a suitable developing solvent.

-

-

Identification and Quantification:

-

Monitor the purification process by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), visualizing the spots or peaks with ninhydrin reagent.

-

Collect the purified this compound fractions, remove the solvent by rotary evaporation, and lyophilize to obtain a solid powder.

-

-

Structure Confirmation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Synthesis of 2'-Deoxythis compound (DMA)

The chemical synthesis of this compound and its analogs is a complex process. The following is a simplified workflow based on a one-pot protocol.[9]

Objective: To synthesize 2'-deoxythis compound through a multi-step chemical reaction sequence.

Key Starting Material: tert-butoxycarbonyl-L-allylglycine

Workflow:

-

Ozonolysis: The starting material is subjected to ozonolysis to cleave the allyl group and form an aldehyde.

-

Reductive Amination: The resulting aldehyde undergoes reductive amination with L-aspartic acid derivative.

-

Coupling with Azetidine-2-carboxylic acid derivative: The product from the previous step is coupled with a protected form of azetidine-2-carboxylic acid.

-

Deprotection: The protecting groups are removed to yield the final product, 2'-deoxythis compound.

-

Purification: The crude product is purified using chromatographic techniques to obtain pure DMA.

Quantification of Mugineic Acids by HPLC-ESI-MS/MS

This protocol outlines a general method for the sensitive and specific quantification of this compound family phytosiderophores.[6][10]

Objective: To quantify the concentration of various mugineic acids in biological samples (e.g., root exudates, soil solutions).

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC)

-

Electrospray Ionization (ESI) source

-

Tandem Mass Spectrometer (MS/MS)

Procedure:

-

Sample Preparation:

-

Chromatographic Separation:

-

Inject the prepared sample into the HPLC system.

-

Use a suitable column for separation, such as a porous graphitic carbon column.[10]

-

Employ a gradient elution program with appropriate mobile phases to separate the different this compound species.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into the ESI source for ionization.

-

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. . Define specific precursor-to-product ion transitions for each this compound and the internal standard.

-

-

Data Analysis:

-

Generate a calibration curve using standards of known concentrations.

-

Quantify the concentration of each this compound in the sample by comparing its peak area to that of the internal standard and the calibration curve.

-

Signaling Pathways and Regulatory Networks

The biosynthesis and secretion of this compound are tightly regulated in response to the plant's iron status. This regulation involves a complex signaling network that senses iron levels and modulates the expression of genes involved in the Strategy II pathway.

Biosynthesis of this compound

The biosynthetic pathway of this compound starts from the amino acid L-methionine. The key enzymatic steps are outlined below.[4][5]

Caption: Biosynthetic pathway of this compound family phytosiderophores.

Strategy II Iron Uptake Mechanism

The overall process of iron acquisition via this compound involves its synthesis in the root cells, secretion into the rhizosphere, chelation of ferric iron, and subsequent uptake of the iron-phytosiderophore complex.

Caption: Schematic of the Strategy II iron uptake system in graminaceous plants.

Regulatory Network of Iron Deficiency Response

The expression of genes involved in this compound biosynthesis and transport is upregulated under iron-deficient conditions. This response is controlled by a network of transcription factors.

Caption: Simplified regulatory network of the iron deficiency response in rice.

Conclusion

The discovery of this compound revolutionized our understanding of plant iron nutrition, revealing a sophisticated chelation-based strategy in graminaceous plants. Decades of research have elucidated its biosynthesis, transport, and regulatory networks, providing a wealth of knowledge for researchers in plant biology, biochemistry, and agricultural sciences. The detailed methodologies and quantitative data presented in this guide offer a practical resource for scientists seeking to investigate this fascinating molecule and its biological functions. Further research into the intricate details of iron sensing and signaling, as well as the development of synthetic analogs for agricultural applications, promises to build upon this rich history and contribute to global food security.

References

- 1. Recent insights into iron homeostasis and their application in graminaceous crops - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent insights into iron homeostasis and their application in graminaceous crops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural determination of this compound, an iron(III)-chelating substance secreted from graminaceous plants for efficient iron uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Deoxythis compound Synthase: A Gene Important for Fe-Acquisition and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Surveying the this compound family: Ion mobility - quadrupole time-of-flight mass spectrometry (IM-QTOFMS) characterization and tandem mass spectrometry (LC-ESI-MS/MS) quantification of all eight naturally occurring phytosiderophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. Development of a this compound family phytosiderophore analog as an iron fertilizer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Mugineic Acid: Structure, Chemical Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mugineic acid (MA) is a non-proteinogenic amino acid that functions as a phytosiderophore, a class of potent metal-chelating compounds produced by graminaceous plants (grasses) to acquire essential micronutrients, particularly iron, from the soil.[1] Its unique chemical structure, featuring an azetidine ring and multiple carboxyl, hydroxyl, and amino groups, enables the formation of stable octahedral complexes with trivalent iron (Fe³⁺) and other metal cations.[2][3] This technical guide provides a comprehensive overview of the structure and chemical properties of this compound, including its stereochemistry, acid-base characteristics, and metal-binding affinities. Detailed experimental protocols for the isolation of MA, determination of its metal-binding constants, and assays for key biosynthetic enzymes are presented. Furthermore, the biosynthetic pathway of this compound and its role in plant iron acquisition are elucidated through signaling pathway and workflow diagrams. This document is intended to serve as a core resource for researchers in plant biology, bioinorganic chemistry, and drug development who are interested in the multifaceted nature of this vital natural product.

Chemical Structure and Properties

This compound is a polar, water-soluble molecule with the chemical formula C₁₂H₂₀N₂O₈ and a molecular weight of 320.30 g/mol .[4] Its structure is characterized by an azetidine-2-carboxylic acid moiety linked to a modified glutamic acid backbone. This unique arrangement of functional groups is crucial for its function as a hexadentate ligand, capable of coordinating with a central metal ion through six points of attachment.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₀N₂O₈ | [4] |

| Molecular Weight | 320.30 g/mol | [4] |

| Appearance | Colorless solid | [5] |

| IUPAC Name | (2S)-1-[(2S,3S)-3-carboxy-3-[[(3S)-3-carboxy-3-hydroxypropyl]amino]-2-hydroxypropyl]azetidine-2-carboxylic acid | [4] |

Stereochemistry

The stereochemistry of this compound is critical for its biological activity. The molecule contains multiple chiral centers, and the naturally occurring isomer possesses a specific configuration that is recognized by the plant's uptake systems.

Acid-Base Properties (pKa Values)

Table 2: pKa Values of Proline-2'-deoxythis compound (PDMA)

| pKa | Value | Corresponding Functional Group |

| pKa₁ | 2.01 | Carboxyl |

| pKa₂ | 2.47 | Carboxyl |

| pKa₃ | 3.12 | Carboxyl |

| pKa₄ | 7.63 | Amino |

| pKa₅ | 9.23 | Amino |

Data for PDMA, a close structural analog of this compound.

Metal Chelation and Stability Constants

The primary function of this compound is to chelate metal ions, particularly Fe³⁺, with high affinity and specificity. It forms a stable, soluble complex with iron, facilitating its transport from the soil to the plant roots. The stability of these metal complexes is quantified by the stability constant (log K), with higher values indicating stronger binding. This compound's high affinity for Fe³⁺ is crucial for its ability to mobilize this essential nutrient in iron-deficient soils.

Table 3: Stability Constants (log K) of this compound and its Analogs with Various Metal Ions

| Metal Ion | This compound (MA) | 2'-Deoxythis compound (DMA) | Proline-2'-deoxythis compound (PDMA) |

| Fe(III) | 18.1 | 18.4[6] | 17.1[6] |

| Cu(II) | - | - | 17.5[7][8] |

| Zn(II) | - | - | 14.5[7][8] |

| Ni(II) | - | - | 13.9[7][8] |

| Co(II) | - | - | 12.9[7][8] |

| Mn(II) | - | - | 9.0[7][8] |

Spectroscopic Properties

The interaction of this compound with metal ions can be monitored using various spectroscopic techniques.

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the solution structure and conformation of this compound and its metal complexes.[9]

-

UV-Vis Spectroscopy: The formation of the Fe(III)-mugineic acid complex is accompanied by a distinct change in the ultraviolet-visible (UV-Vis) absorption spectrum, with a characteristic absorption band appearing in the visible region, giving the complex a reddish-brown color.[4][10][11][12] This property is often utilized to monitor the chelation reaction.

Experimental Protocols

Isolation of this compound from Barley Root Exudates

This protocol describes the collection and partial purification of this compound from the root exudates of barley plants grown under iron-deficient conditions.[13][14]

Materials:

-

Barley seeds (e.g., Hordeum vulgare)

-

Hydroponic growth system with nutrient solution (iron-free for induction)

-

Sterilized sand

-

Sterile deionized water (ddH₂O)

-

Collection jars

-

Freeze-dryer

-

Analytical balance

-

Gas chromatography/mass spectrometry (GC-MS) system

Procedure:

-

Plant Growth: Germinate barley seeds and grow them in sterilized sand. Water the plants with a complete nutrient solution. To induce this compound secretion, switch to an iron-free nutrient solution for the last week of growth.[14]

-

Root Exudate Collection: After the iron-deficiency treatment, gently uproot the plants and wash the sand from the roots with sterile ddH₂O.[14]

-

Exudation: Submerge the washed roots of several plants in a single jar containing a known volume of sterile ddH₂O. Allow the plants to exude for 6-7 hours.[14]

-

Sample Preparation: After the exudation period, remove the plants. The resulting solution contains the root exudates.

-

Lyophilization: Freeze-dry the collected exudate solution to obtain a powdered sample.[14]

-

Analysis: The primary metabolites in the freeze-dried exudate, including this compound, can be profiled using GC-MS.[14]

Determination of Metal-Ligand Stability Constants by Potentiometric Titration

This protocol outlines a general method for determining the stability constants of metal-mugineic acid complexes using potentiometric titration.[15][16][17]

Materials:

-

Purified this compound

-

Metal salt solutions (e.g., FeCl₃, CuSO₄) of known concentration

-

Standardized strong acid (e.g., HCl) and strong base (e.g., NaOH) solutions

-

Background electrolyte (e.g., KCl) to maintain constant ionic strength

-

pH meter with a combination glass electrode (resolution of 0.1 mV)

-

Autotitrator

-

Thermostated titration vessel

Procedure:

-

Solution Preparation: Prepare a solution containing a known concentration of this compound and the metal ion of interest in a background electrolyte solution.

-

Titration: Titrate the solution with a standardized strong base (e.g., NaOH). Record the pH (or mV) reading after each addition of the titrant.

-

Data Analysis: The titration data (pH vs. volume of titrant added) is used to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes using specialized software that fits the data to a chemical equilibrium model.[7]

Nicotianamine Synthase (NAS) Activity Assay (Continuous Spectrophotometric Method)

This assay measures the activity of nicotianamine synthase (NAS), the first committed enzyme in the this compound biosynthesis pathway.[15][18][19]

Principle:

NAS catalyzes the formation of one molecule of nicotianamine (NA) from three molecules of S-adenosylmethionine (SAM), releasing three molecules of 5'-methylthioadenosine (MTA). MTA is then converted to adenine by MTA nucleosidase (MtnN). Adenine is subsequently deaminated to hypoxanthine by adenine deaminase (AdeD), which results in a decrease in absorbance at 265 nm.[18]

Materials:

-

Purified NAS enzyme

-

Purified MTA nucleosidase (MtnN)

-

Purified Adenine Deaminase (AdeD)

-

S-adenosylmethionine (SAM) solution

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading at 265 nm

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube or a well of a 96-well plate, prepare the reaction mixture containing the assay buffer, MtnN, and AdeD.[15]

-

Enzyme Addition: Add the purified NAS enzyme to the reaction mixture. Include a control reaction without the NAS enzyme to measure any background reaction rate.[15]

-

Reaction Initiation: Start the reaction by adding the SAM solution.[15]

-

Spectrophotometric Measurement: Immediately place the plate or cuvette in the spectrophotometer and monitor the decrease in absorbance at 265 nm over time. The rate of decrease is proportional to the NAS activity.[15][18]

Signaling Pathways and Workflows

Biosynthesis of this compound

This compound is synthesized from the amino acid L-methionine in a series of enzymatic steps. The pathway is initiated by the conversion of methionine to S-adenosylmethionine (SAM). Three molecules of SAM are then condensed by nicotianamine synthase (NAS) to form nicotianamine (NA). NA is a crucial intermediate and also functions as a metal chelator in its own right. In graminaceous plants, NA is further converted to 2'-deoxythis compound (DMA) by the sequential action of nicotianamine aminotransferase (NAAT) and deoxythis compound synthase (DMAS).[1][20][21][22] DMA can then be hydroxylated to form this compound and other related phytosiderophores.[1]

Iron Acquisition via this compound (Strategy II)

Graminaceous plants utilize a "chelation strategy" (Strategy II) for iron uptake. Under iron-deficient conditions, this compound is synthesized in the root cells and secreted into the rhizosphere. In the soil, this compound chelates Fe³⁺ to form a stable Fe(III)-MA complex. This complex is then specifically recognized and transported into the root epidermal cells by transporters such as the Yellow Stripe 1 (YS1) transporter.[2]

Experimental Workflow for Studying this compound

The study of this compound involves a multi-step process, from the induction of its production in plants to its isolation and characterization.

Conclusion

This compound stands as a testament to the elegant chemical solutions evolved by nature to overcome environmental challenges. Its intricate structure and potent metal-chelating properties make it a subject of significant interest not only in plant science but also in fields such as environmental remediation and medicine. The development of synthetic analogs like PDMA highlights the potential for harnessing the principles of phytosiderophore chemistry for agricultural applications, particularly in improving crop yields in iron-poor soils.[6][23] Further research into the structure-function relationships of this compound and its derivatives, facilitated by the experimental approaches outlined in this guide, will undoubtedly uncover new opportunities for innovation.

References

- 1. Structural determination of this compound, an iron(III)-chelating substance secreted from graminaceous plants for efficient iron uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrial Enzyme Activities Protocol [protocols.io]

- 3. scilit.com [scilit.com]

- 4. Photochemistry of the Fe(III)-iminodiacetic acid complex under UVA and UV/Vis irradiation: synthesis and characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. humic-substances.org [humic-substances.org]

- 6. Development of a this compound family phytosiderophore analog as an iron fertilizer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stability of metal ion complexes with the synthetic phytosiderophore proline-2'-deoxythis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. academic.oup.com [academic.oup.com]

- 17. NICOTIANAMINE SYNTHASE activity affects nucleolar iron accumulation and impacts rDNA silencing and RNA methylation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Arabidopsis nicotianamine synthases comprise a common core-NAS domain fused to a variable autoinhibitory C terminus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Deoxythis compound Synthase: A Gene Important for Fe-Acquisition and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Deoxythis compound synthase: a gene important for fe-acquisition and homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Biosynthesis of Phytosiderophores : In Vitro Biosynthesis of 2'-Deoxythis compound from l-Methionine and Nicotianamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The Role of Mugineic Acid in Plant Iron Acquisition: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Iron is a critical micronutrient for plant growth and development, yet its bioavailability in many soils, particularly calcareous and alkaline soils, is extremely low. Graminaceous plants, such as barley, wheat, and rice, have evolved a sophisticated mechanism known as the "Strategy II" or chelation strategy to efficiently acquire iron. This strategy hinges on the synthesis and secretion of non-proteinogenic amino acids called mugineic acid family phytosiderophores (MAs). Once secreted into the rhizosphere, these MAs chelate sparingly soluble ferric iron (Fe³⁺). The resulting stable Fe(III)-MA complexes are then specifically recognized and absorbed by transporters on the root cell membrane. This guide provides an in-depth technical overview of the biosynthesis of this compound, its transport, the mechanism of iron uptake, and the intricate regulation of this pathway. It includes quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in plant biology and related fields.

The this compound Biosynthetic Pathway

All this compound family phytosiderophores (MAs) are synthesized from the amino acid L-methionine. The pathway is a highly regulated, multi-step process involving several key enzymes. The core pathway leads to the synthesis of 2'-deoxythis compound (DMA), which is the primary phytosiderophore secreted by many grasses, including rice and maize. In other species like barley, DMA is further hydroxylated to produce this compound (MA) and other derivatives.[1][2]

The key enzymatic steps are:

-

Nicotianamine Synthase (NAS): Three molecules of S-adenosylmethionine (SAM) are trimerized to form one molecule of nicotianamine (NA). This is a pivotal step, as NA is also a crucial chelator for internal metal transport in all higher plants.[3][4][5]

-

Nicotianamine Aminotransferase (NAAT): The amino group from one NA molecule is transferred to its 3''-position, creating a 3''-keto intermediate.[6]

-

Deoxythis compound Synthase (DMAS): The 3''-keto intermediate is reduced to form 2'-deoxythis compound (DMA).[2][6]

-

Dioxygenases (IDS2/IDS3): In plants like barley, DMA can be hydroxylated at the C-3 position by mugineic-acid 3-dioxygenase (IDS2) and at the C-2' position by another dioxygenase (IDS3, also known as this compound synthase) to form various other MAs, such as this compound (MA) and 3-epihydroxythis compound.[6][7]

This entire process is tightly linked to the methionine recycling pathway to ensure a continuous supply of the SAM precursor, especially under iron-deficient conditions.[8]

References

- 1. Structural determination of this compound, an iron(III)-chelating substance secreted from graminaceous plants for efficient iron uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chelators of iron and their role in plant’s iron management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Nicotianamine synthase gene expression differs in barley and rice under Fe-deficient conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arabidopsis nicotianamine synthases comprise a common core-NAS domain fused to a variable autoinhibitory C terminus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Iron-biofortification in rice by the introduction of three barley genes participated in this compound biosynthesis with soybean ferritin gene [frontiersin.org]

- 7. researchmap.jp [researchmap.jp]

- 8. Real-time [11C]methionine translocation in barley in relation to this compound phytosiderophore biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Secretion of Mugineic Acid: A Core Mechanism in Plant Iron Acquisition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential micronutrient for virtually all living organisms, playing a critical role in cellular processes such as respiration and photosynthesis. However, in aerobic and neutral to alkaline soils, iron predominantly exists in its insoluble ferric (Fe³⁺) form, rendering it largely unavailable to plants. Graminaceous plants, including major crops like rice, wheat, and barley, have evolved a sophisticated strategy to acquire iron known as the "Strategy II" or chelation strategy. This strategy relies on the synthesis and secretion of low-molecular-weight, iron-chelating compounds called mugineic acid family phytosiderophores (MAs) from their roots.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms governing the secretion of this compound, detailing the key transporters, regulatory signaling pathways, and experimental methodologies used to elucidate this vital process.

Core Mechanism of this compound Secretion

The secretion of mugineic acids is a tightly regulated process orchestrated by a dedicated efflux transporter. The central player in this mechanism is the Transporter of this compound 1 (TOM1) .[3][4][5]

The TOM1 Efflux Transporter

TOM1 is a plasma membrane-localized protein that actively pumps MAs out of the root epidermal and cortical cells into the rhizosphere.[5][6] The expression of the TOM1 gene is strongly induced under iron-deficient conditions, directly correlating with the amount of MAs secreted.[4] Overexpression of TOM1 enhances MA secretion and increases tolerance to iron deficiency, while its repression leads to reduced secretion and heightened sensitivity to low iron conditions.[4]

Homologs of TOM1, such as HvTOM1 in barley, and TOM2 and TOM3 in rice, have also been identified.[3][6][7] While TOM1 is primarily responsible for secretion into the soil, TOM2 is implicated in the internal transport of MAs, crucial for metal translocation within the plant.[6]

Subcellular Localization

Immunolocalization and GFP-fusion protein studies have unequivocally demonstrated that TOM1 is localized to the plasma membrane of root cells, confirming its role as an efflux transporter mediating the final step of MA secretion out of the cell.[5]

Quantitative Data on this compound Secretion and Gene Expression

The following tables summarize the available quantitative data related to this compound secretion and the expression of key genes involved in the process. It is important to note that specific kinetic parameters (Km and Vmax) for the TOM1 transporter are not yet well-established in the literature.

| Plant Species | Condition | Gene | Fold Change in Expression (compared to Fe-sufficient) | Reference |

| Rice (Oryza sativa) | Iron Deficiency | TOM1 | Significantly upregulated | [3][4] |

| Rice (Oryza sativa) | Iron Deficiency | OsNAS1, OsNAS2 | Increased | [8] |

| Rice (Oryza sativa) | Iron Deficiency | OsDMAS1 | Increased | [8] |

| Barley (Hordeum vulgare) | Iron Deficiency | HvTOM1 | Highly expressed | [4] |

| Barley (Hordeum vulgare) | Zinc Deficiency | HvNAS1, HvNAAT-A, HvNAAT-B, HvIDS2, HvIDS3 | Increased | [9] |

| Wheat (Triticum aestivum) | Iron Deficiency | TOM homolog | 243.3-fold (at stage 2) | [10] |

Table 1: Quantitative Gene Expression Data. This table presents the fold changes in the expression of genes involved in this compound biosynthesis and transport under nutrient-deficient conditions.

| Transgenic Line | Soil Condition | Iron Concentration in Polished Seeds (Fold increase vs. Non-transgenic) | Reference |

| Rice (expressing barley IDS3) | Andosol (Fe-sufficient) | 1.25 - 1.4 | [11] |

| Rice (expressing barley IDS3) | Calcareous (Fe-deficient) | 1.25 - 1.4 | [11] |

| Rice (expressing ferritin and MA biosynthesis genes) | Normal Soil | 4 | [12] |

| Rice (expressing ferritin and MA biosynthesis genes) | Calcareous Soil | 2.5 | [12] |

Table 2: Iron Concentration in Transgenic Rice. This table shows the impact of genetic modifications related to this compound biosynthesis on iron accumulation in rice grains.

Signaling Pathways Regulating this compound Secretion

The secretion of this compound is intricately regulated by a complex signaling network that responds to the plant's iron status. Iron deficiency serves as the primary trigger, initiating a cascade of gene expression leading to MA biosynthesis and secretion.

Key Regulatory Components

-

Transcription Factors:

-

IDEF1 (Iron Deficiency-Responsive Element-Binding Factor 1): A central positive regulator that binds to the IDE1 cis-acting element present in the promoters of many iron-deficiency-responsive genes, including TOM1.[3][8][13] IDEF1 itself can bind to divalent metals, suggesting a role in sensing cellular iron status.[14]

-

IDEF2: Another transcription factor that binds to the IDE2 cis-acting element.[3]

-

OsIRO2: A bHLH (basic helix-loop-helix) transcription factor that acts downstream of IDEF1 and is a key positive regulator of genes involved in MA biosynthesis and secretion.[3][13]

-

-

Negative Regulators:

-

OsHRZ1 and OsHRZ2: These are RING finger ubiquitin ligases that act as negative regulators of the iron deficiency response.[15][16][17] They are thought to be involved in the degradation of positive regulatory components, thereby preventing excessive iron uptake.

-

OsPRI1 (Positive Regulator of Iron Homeostasis 1): These proteins interact with OsHRZs.[15]

-

-

Phytohormones:

-

Jasmonic Acid (JA): Recent evidence suggests that JA signaling is activated in the early stages of the iron deficiency response and is regulated by OsHRZs and IDEF1.[18]

-

Signaling Cascade

The current understanding of the signaling pathway suggests that under iron-deficient conditions, a signal is perceived, possibly involving the metal-binding capacity of IDEF1. This leads to the activation of a transcriptional cascade. IDEF1, which is constitutively expressed, activates the expression of OsIRO2.[13][19] OsIRO2, in turn, upregulates the expression of genes required for MA biosynthesis (e.g., NAS, DMAS) and the MA efflux transporter gene, TOM1.[3] The negative regulators, OsHRZs, likely modulate the activity of this pathway to maintain iron homeostasis.[15][16]

Experimental Protocols

The following sections outline the key experimental methodologies used to investigate the mechanism of this compound secretion.

Quantification of this compound Secretion by HPLC

Principle: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. For MA analysis, root exudates are collected, and the MAs are derivatized to make them detectable, typically by fluorescence.

Methodology:

-

Plant Culture and Treatment: Graminaceous plants are grown hydroponically. To induce MA secretion, plants are transferred to an iron-deficient nutrient solution.

-

Collection of Root Exudates: The roots of the plants are washed and then immersed in a collection solution (e.g., deionized water) for a specific period, often overnight, to collect the secreted MAs.

-

Sample Preparation: The collected root exudates are filtered to remove debris.

-

Derivatization: The MAs in the sample are derivatized with a fluorescent labeling reagent, such as o-phthalaldehyde (OPA), to enable sensitive detection.

-

HPLC Analysis: The derivatized sample is injected into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column) and a fluorescence detector.

-

Quantification: The concentration of MAs is determined by comparing the peak areas in the sample chromatogram to those of known standards of purified MAs.[9][20]

Heterologous Expression of Transporters in Xenopus laevis Oocytes

Principle: Xenopus laevis oocytes are a widely used and effective system for the functional characterization of membrane transporters. Oocytes can be injected with cRNA encoding the transporter of interest, leading to the expression of the functional protein on the oocyte's plasma membrane. The transport activity can then be measured using radiolabeled substrates.

Methodology:

-

cRNA Synthesis: The coding sequence of the transporter gene (e.g., TOM1) is cloned into a suitable vector. Capped RNA (cRNA) is then synthesized in vitro using an RNA polymerase.

-

Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis frog and treated with collagenase to remove the follicular cell layer.

-

cRNA Injection: A specific amount of the synthesized cRNA is injected into the cytoplasm of individual oocytes using a microinjection system. Control oocytes are injected with water.

-

Incubation: The injected oocytes are incubated for 2-4 days in a culture medium to allow for the expression and targeting of the transporter protein to the plasma membrane.

-

Transport Assay:

-

Influx Assay: Oocytes are incubated in a solution containing a radiolabeled substrate (e.g., ¹⁴C-labeled deoxythis compound). After a specific time, the oocytes are washed to remove external radioactivity, and the amount of substrate taken up is measured by scintillation counting.

-

Efflux Assay: Oocytes are first injected with the radiolabeled substrate. The oocytes are then placed in a fresh, non-radioactive medium. The amount of radioactivity released from the oocytes into the medium over time is measured to determine the efflux activity.[1][6][7][21]

-

Promoter-GUS Analysis for Gene Expression Localization

Principle: This histochemical technique is used to visualize the spatial and temporal expression pattern of a gene of interest. The promoter of the gene is fused to a reporter gene, typically β-glucuronidase (GUS). When the promoter is active, the GUS enzyme is produced and can convert a colorless substrate into a blue-colored product.

Methodology:

-

Vector Construction: A DNA construct is created where the promoter region of the gene of interest (e.g., the TOM1 promoter) is fused to the coding sequence of the GUS gene.

-

Plant Transformation: The promoter-GUS construct is introduced into the plant (e.g., rice) using Agrobacterium-mediated transformation.

-

GUS Staining: Tissues from the transgenic plants are incubated in a solution containing the GUS substrate (X-Gluc).

-

Microscopy: The stained tissues are observed under a microscope to identify the specific cells and tissues where the blue color has developed, indicating where the promoter is active and the gene is expressed.

Conclusion

The secretion of this compound from the roots of graminaceous plants is a cornerstone of their iron acquisition strategy, enabling them to thrive in iron-limited environments. This process is mediated by the TOM1 family of efflux transporters and is meticulously regulated by a sophisticated signaling network that responds to the plant's iron status. A deeper understanding of this mechanism, from the kinetics of transport to the intricacies of its regulation, holds immense potential for the development of crops with enhanced iron uptake efficiency and improved nutritional value. The experimental approaches detailed in this guide provide a robust framework for researchers to further unravel the complexities of this vital biological process. Future research focusing on the precise kinetic properties of TOM transporters and the identification of additional regulatory components will be instrumental in advancing our knowledge and translating it into practical applications for agriculture and human health.

References

- 1. Uptake Assays in Xenopus laevis Oocytes Using Liquid Chromatography-mass Spectrometry to Detect Transport Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural determination of this compound, an iron(III)-chelating substance secreted from graminaceous plants for efficient iron uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Molecular Mechanisms Underlying Iron Deficiency Responses in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of plant extracts as substrates for untargeted transporter substrate identification in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Phytosiderophore Efflux Transporter TOM2 Is Involved in Metal Transport in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The rice transcription factor IDEF1 is essential for the early response to iron deficiency, and induces vegetative expression of late embryogenesis abundant genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biosynthesis and secretion of this compound family phytosiderophores in zinc-deficient barley - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Molecular Analysis of Iron Deficiency Response in Hexaploid Wheat [frontiersin.org]

- 11. Frontiers | Iron-biofortification in rice by the introduction of three barley genes participated in this compound biosynthesis with soybean ferritin gene [frontiersin.org]

- 12. Iron-biofortification in rice by the introduction of three barley genes participated in this compound biosynthesis with soybean ferritin gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The transcription factor IDEF1 regulates the response to and tolerance of iron deficiency in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The rice transcription factor IDEF1 directly binds to iron and other divalent metals for sensing cellular iron status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. IRONMAN peptide interacts with OsHRZ1 and OsHRZ2 to maintain Fe homeostasis in rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Stability and function of rice OsHRZ ubiquitin ligases are regulated at multiple sites by the iron-zinc balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Jasmonate signaling is activated in the very early stages of iron deficiency responses in rice roots - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The spatial expression and regulation of transcription factors IDEF1 and IDEF2 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. Using Xenopus laevis Oocytes to Functionally Characterize Plant Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

Mugineic Acid: A Natural Iron Chelator - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential micronutrient for nearly all living organisms, playing a critical role in a variety of physiological and biochemical processes, including photosynthesis, respiration, and DNA synthesis.[1] Despite its abundance in the earth's crust, its bioavailability is often limited, particularly in alkaline and calcareous soils where it exists predominantly in the insoluble ferric (Fe³⁺) form.[2] Graminaceous plants, such as rice, wheat, and barley, have evolved a sophisticated mechanism to acquire iron from the soil known as the "Strategy II" or chelation-based strategy.[2] This strategy relies on the secretion of a class of natural, non-proteinogenic amino acids called mugineic acid family phytosiderophores (MAs).[2] These molecules act as high-affinity Fe³⁺ chelators, solubilizing iron in the rhizosphere and facilitating its uptake into the plant roots.[3][4] This technical guide provides an in-depth overview of this compound's function as a natural iron chelator, its biosynthesis, mechanism of action, and the experimental protocols used to study its properties.

This compound Family and Iron Chelation

The this compound family encompasses several related compounds, including this compound (MA), 2'-deoxythis compound (DMA), and 3-hydroxythis compound (HMA).[5] These phytosiderophores possess a unique molecular structure that enables them to form stable, hexadentate octahedral complexes with ferric iron.[2] This high affinity for Fe³⁺ allows them to effectively compete with other soil components and solubilize iron for plant uptake.

Quantitative Data on Metal Chelation

The stability of the metal-phytosiderophore complex is a critical factor in its efficacy. The stability constant (log K) is a measure of the strength of the interaction between a ligand and a metal ion. A higher log K value indicates a more stable complex. The table below summarizes the stability constants of various this compound family members with iron and other divalent metal ions.

| Phytosiderophore | Metal Ion | Stability Constant (log K) | Reference |

| This compound (MA) | Fe(III) | 18.1 | [6] |

| 2'-Deoxythis compound (DMA) | Fe(III) | 18.4 | [4] |

| Proline-2'-deoxythis compound (PDMA) | Fe(III) | 17.1 | [4] |

| This compound (MA) | Cu(II) | 13.5 | [6] |

| This compound (MA) | Zn(II) | 12.1 | [6] |

| This compound (MA) | Ni(II) | 10.9 | [6] |

| This compound (MA) | Co(II) | 10.1 | [6] |

| This compound (MA) | Fe(II) | 8.0 | [6] |

| This compound (MA) | Mn(II) | 6.4 | [6] |

| Proline-2'-deoxythis compound (PDMA) | Cu(II) | 15.6 | [7] |

| Proline-2'-deoxythis compound (PDMA) | Ni(II) | 12.9 | [7] |

| Proline-2'-deoxythis compound (PDMA) | Zn(II) | 11.9 | [7] |

| Proline-2'-deoxythis compound (PDMA) | Co(II) | 11.0 | [7] |

| Proline-2'-deoxythis compound (PDMA) | Mn(II) | 7.9 | [7] |

Biosynthesis of this compound

The biosynthesis of mugineic acids is a highly regulated process that is induced by iron deficiency.[8] The pathway begins with the amino acid L-methionine and proceeds through a series of enzymatic reactions to produce the various members of the this compound family.

Caption: Biosynthetic pathway of this compound family phytosiderophores.

The expression of the genes encoding the biosynthetic enzymes, such as Nicotianamine Synthase (NAS), Nicotianamine Aminotransferase (NAAT), and Deoxythis compound Synthase (DMAS), is upregulated under iron-deficient conditions.[5][9]

Mechanism of Iron Uptake (Strategy II)

The chelation-based iron uptake mechanism in graminaceous plants involves the secretion of mugineic acids into the rhizosphere, the formation of Fe(III)-MA complexes, and the subsequent transport of these complexes into the root cells.

Caption: The Strategy II iron uptake mechanism in graminaceous plants.

Key protein families involved in this process are the TRANSPORTER OF this compound (TOM) efflux transporters and the YELLOW STRIPE-LIKE (YSL) influx transporters.[10][11] The TOM1 transporter mediates the secretion of mugineic acids from the root cells into the soil.[10][11] Once in the rhizosphere, MAs chelate Fe³⁺, and the resulting soluble Fe(III)-MA complexes are then taken up by the YSL transporters, such as YS1, into the root epidermal cells.[10][12] The expression of both TOM1 and YSL genes is induced by iron deficiency, ensuring an efficient iron uptake system when the nutrient is scarce.[10][11]

Experimental Protocols

Extraction and Quantification of Mugineic Acids from Root Exudates

This protocol describes the collection of root exudates and the subsequent quantification of mugineic acids using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Hydroponic growth system

-

Sterile deionized water

-

Collection vessels

-

Freeze-dryer

-

Methanol

-

0.22 µm syringe filters

-

HPLC system with a suitable column (e.g., anion exchange or reverse-phase)

-

This compound standards (MA, DMA, etc.)

Procedure:

-

Plant Growth: Grow graminaceous plants (e.g., barley, rice) hydroponically in an iron-sufficient nutrient solution. To induce this compound secretion, transfer the plants to an iron-deficient nutrient solution for a period of 7-10 days.

-

Root Exudate Collection: Gently remove the plants from the nutrient solution and rinse the roots with sterile deionized water. Place the roots in a collection vessel containing a known volume of sterile deionized water for a defined period (e.g., 4-6 hours).

-

Sample Preparation:

-

Collect the root exudate solution and filter it through a 0.22 µm filter to remove any particulate matter.

-

Freeze-dry the filtered exudate to obtain a powder.

-

Dissolve a known weight of the root exudate powder in methanol.

-

Add sterile water, vortex, and filter the solution through a 0.22 µm syringe filter prior to HPLC analysis.

-

-

HPLC Analysis:

-

Inject the prepared sample into the HPLC system.

-

Use a suitable mobile phase gradient to separate the different this compound family members.

-

Detect the eluted compounds using a suitable detector (e.g., fluorescence or UV-Vis after post-column derivatization).

-

Quantify the amount of each this compound by comparing the peak areas to a standard curve generated using known concentrations of this compound standards.

-

Determination of Iron-Binding Stability Constants

This protocol outlines a general method for determining the stability constant of a this compound-iron complex using spectrophotometric titration.

Materials:

-

Purified this compound

-

Ferric chloride (FeCl₃) solution of known concentration

-

Buffer solutions of various pH values

-

UV-Vis spectrophotometer

-

pH meter

-

Titration equipment

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the purified this compound in a suitable solvent.

-

Prepare a series of solutions containing a constant concentration of the this compound and varying concentrations of FeCl₃ in a buffer of a specific pH.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the Fe(III)-mugineic acid complex. The λmax is typically in the visible range, giving the complex a distinct color.

-

-

Data Analysis (Job's Method of Continuous Variation):

-

Prepare a series of solutions where the total molar concentration of this compound and Fe³⁺ is constant, but their mole fractions are varied.

-

Measure the absorbance of each solution at the λmax.

-

Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex.

-

-

Calculation of Stability Constant:

-

Using the absorbance data and the known initial concentrations of the ligand and metal ion, the equilibrium concentrations of the free ligand, free metal ion, and the complex can be calculated.

-

The stability constant (K) is then calculated using the formula: K = [Fe(III)-MA] / ([Fe³⁺][MA]).

-

Logical Workflow for Experimental Determination of Iron Chelation

Caption: Workflow for determining the iron chelation properties of this compound.

Conclusion and Future Directions

This compound and its derivatives are highly efficient natural iron chelators that play a pivotal role in the iron acquisition strategy of graminaceous plants. Their high affinity and specificity for Fe³⁺ make them crucial for plant survival in iron-limited environments. The elucidation of the biosynthetic pathway and the transport mechanisms of mugineic acids has opened up new avenues for developing strategies to enhance crop tolerance to iron deficiency, a major agricultural challenge worldwide.

For drug development professionals, the strong and specific iron-chelating properties of mugineic acids present an interesting scaffold for the design of novel therapeutic agents for iron overload disorders. Further research into the structure-activity relationships of different this compound analogs and their interactions with human iron transporters could lead to the development of next-generation iron chelators with improved efficacy and safety profiles. The detailed experimental protocols provided in this guide offer a starting point for researchers to further investigate the fascinating biology and chemistry of these natural iron carriers.

References

- 1. scribd.com [scribd.com]

- 2. Structural determination of this compound, an iron(III)-chelating substance secreted from graminaceous plants for efficient iron uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multilayered regulation of iron homeostasis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a this compound family phytosiderophore analog as an iron fertilizer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Stability of metal ion complexes with the synthetic phytosiderophore proline-2'-deoxythis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biosynthesis and secretion of this compound family phytosiderophores in zinc-deficient barley - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organ-specific expression of genes involved in iron homeostasis in wheat mutant lines with increased grain iron and zinc content - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Multilayered regulation of iron homeostasis in Arabidopsis [frontiersin.org]

- 11. The Phytosiderophore Efflux Transporter TOM2 Is Involved in Metal Transport in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DSpace [scholarworks.umass.edu]

Regulation of Mugineic Acid Production Under Iron Deficiency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular mechanisms governing the production of mugineic acid family phytosiderophores (MAs) in response to iron deficiency in graminaceous plants. The document details the key signaling pathways, regulatory genes, and experimental protocols relevant to this critical plant stress response. All quantitative data is summarized in structured tables, and signaling pathways and experimental workflows are visualized using DOT language diagrams.

Introduction

Iron is an essential micronutrient for nearly all living organisms, playing a critical role in cellular processes such as respiration and photosynthesis. However, in many agricultural soils, particularly those with high pH, iron exists in sparingly soluble forms, leading to iron deficiency in plants. Graminaceous plants, such as barley and rice, have evolved a sophisticated "chelation strategy" (Strategy II) to acquire iron from the soil. This strategy involves the synthesis and secretion of this compound family phytosiderophores (MAs), which are natural iron chelators.[1] Under iron-deficient conditions, the biosynthesis and secretion of MAs are significantly upregulated.[2] Understanding the intricate regulatory network that controls MA production is crucial for developing crops with enhanced tolerance to iron-deficient soils and for potential applications in drug development related to metal chelation.

The this compound Biosynthetic Pathway

The biosynthesis of MAs originates from the amino acid L-methionine. A series of enzymatic reactions, catalyzed by specific enzymes, leads to the production of various MA family members. The expression of the genes encoding these enzymes is tightly regulated and highly induced by iron deficiency.[1]

The core biosynthetic pathway is as follows:

-

Nicotianamine Synthase (NAS): Catalyzes the formation of nicotianamine (NA) from three molecules of S-adenosyl-L-methionine.

-

Nicotianamine Aminotransferase (NAAT): Converts NA to a 3''-keto intermediate.

-

Deoxythis compound Synthase (DMAS): Reduces the 3''-keto intermediate to form 2'-deoxythis compound (DMA).

-

Dioxygenases (IDS2 and IDS3): Catalyze the hydroxylation of DMA to produce other members of the this compound family, such as this compound (MA) and 3-hydroxythis compound (HMA).

Regulatory Network of this compound Production

The upregulation of MA biosynthesis under iron deficiency is controlled by a complex transcriptional regulatory network. Several key transcription factors have been identified that play pivotal roles in this process.

Key Transcription Factors

-

Iron-deficiency-responsive element-binding factor 1 (IDEF1): This transcription factor recognizes the iron-deficiency-responsive element 1 (IDE1) present in the promoter regions of many iron-deficiency-inducible genes. IDEF1 is constitutively expressed and is considered a central regulator in the early response to iron deficiency.

-

Iron-regulated bHLH transcription factor 2 (IRO2): The expression of IRO2 is induced by iron deficiency. IRO2 positively regulates the expression of the genes involved in MA biosynthesis, including NAS, NAAT, and DMAS. The expression of IRO2 itself is positively regulated by IDEF1, indicating a sequential gene regulatory cascade.

The signaling pathway for the regulation of MA production is initiated by the perception of low iron status, which leads to the activation of IDEF1. Activated IDEF1 then induces the expression of IRO2, which in turn activates the transcription of the MA biosynthesis genes.

Quantitative Data on this compound Production and Gene Expression

Iron deficiency leads to a significant increase in the secretion of MAs and the expression of genes involved in their biosynthesis and regulation.

| Parameter | Condition | Value | Plant | Reference |

| Phytosiderophore Secretion | Iron-deficient vs. Iron-sufficient | 4.2-fold increase | Barley | [1] |

| Gene | Regulation under Iron Deficiency | Method | Plant | Reference |

| HvNAS1 | Upregulated | Microarray/qRT-PCR | Barley | [1][3] |

| HvNAAT-A | Upregulated | Microarray/qRT-PCR | Barley | [1][3] |

| HvNAAT-B | Upregulated | Microarray/qRT-PCR | Barley | [1][3] |

| HvDMAS1 | Upregulated | qRT-PCR | Barley | [4] |

| HvIDS2 | Upregulated | Microarray/qRT-PCR | Barley | [1][3] |

| HvIDS3 | Upregulated | Microarray/qRT-PCR | Barley | [1][3] |

| HvIRO2 | Upregulated | qRT-PCR | Barley | [4] |

| HvIDEF1 | Constitutively expressed | qRT-PCR | Barley | [4] |

Experimental Protocols

Induction of Iron Deficiency in Barley (Hydroponic Culture)

This protocol describes the method for growing barley seedlings in a hydroponic system to induce iron deficiency.

Materials:

-

Barley ( Hordeum vulgare L.) seeds

-

Petri dishes

-

Ultrapure water

-

Hydroponic containers

-

Air pump and tubing

-

Nutrient stock solutions

-

Fe-EDTA stock solution

Procedure:

-

Seed Sterilization and Germination:

-

Surface sterilize barley seeds with a 1% sodium hypochlorite solution for 10 minutes, followed by thorough rinsing with sterile ultrapure water.

-

Place the sterilized seeds on moist filter paper in sterile Petri dishes and germinate them in the dark at 25°C for 3-4 days.

-

-

Hydroponic Setup:

-

Prepare the hydroponic nutrient solution with the following final concentrations: 2 mM Ca(NO₃)₂, 0.5 mM MgSO₄, 0.7 mM K₂SO₄, 0.1 mM KCl, 0.1 mM KH₂PO₄, 1 µM H₃BO₃, 0.5 µM MnSO₄, 0.5 µM ZnSO₄, 0.5 µM CuSO₄, and 0.01 µM (NH₄)₆Mo₇O₂₄.

-

For the iron-sufficient (+Fe) control group, add Fe-EDTA to a final concentration of 100 µM.

-

For the iron-deficient (-Fe) group, omit the Fe-EDTA from the nutrient solution.

-

Fill the hydroponic containers with the respective nutrient solutions and provide continuous aeration using an air pump.

-

-

Plant Growth and Treatment:

-

Transfer the germinated seedlings to the hydroponic containers, ensuring the roots are submerged in the nutrient solution.

-

Grow the plants in a controlled environment with a 16-hour light/8-hour dark photoperiod at 22°C.

-

Renew the nutrient solutions every 3-4 days to maintain nutrient levels and pH.

-

Iron deficiency symptoms, such as interveinal chlorosis in young leaves, should become visible after 7-10 days in the -Fe group.

-

Harvest root and shoot tissues for subsequent analysis.

-

Quantification of Mugineic Acids by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of MAs from root exudates.

Materials:

-

Root exudates collected from hydroponically grown plants

-

HPLC system with a suitable detector (e.g., fluorescence or mass spectrometry)

-

Anion-exchange chromatography column

-

Mobile phase reagents (e.g., NaOH solutions of varying concentrations)

-

MA standards (e.g., DMA, MA, HMA)

-

Derivatization reagents (for fluorescence detection, e.g., o-phthalaldehyde)

Procedure:

-

Sample Collection:

-

At the end of the iron-deficiency treatment, transfer the plants to containers with ultrapure water for a set period (e.g., 3 hours) to collect root exudates.

-

Collect the root exudate solution and filter it to remove any debris.

-

-

HPLC Analysis:

-

Set up the HPLC system with an anion-exchange column.

-

Prepare a gradient of the mobile phase (e.g., increasing concentration of NaOH) to separate the different MA family members.

-

Inject a known volume of the filtered root exudate sample into the HPLC system.

-

If using fluorescence detection, perform post-column derivatization of the MAs.

-

Detect the separated MAs and record the chromatogram.

-

-

Quantification:

-

Prepare a standard curve by injecting known concentrations of MA standards.

-

Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

-

Quantify the amount of each MA in the sample by comparing the peak areas to the standard curve.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol describes the steps for analyzing the expression levels of MA biosynthesis and regulatory genes.

Materials:

-

Root tissue from +Fe and -Fe grown plants

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

Reverse transcription kit

-

qRT-PCR master mix (e.g., SYBR Green)

-

Gene-specific primers for target genes (e.g., HvNAS1, HvNAAT-A, HvDMAS1, HvIRO2) and a reference gene (e.g., Actin)

-

qRT-PCR instrument

Procedure:

-

RNA Extraction and DNase Treatment:

-

Immediately freeze the harvested root tissue in liquid nitrogen and grind to a fine powder.

-

Extract total RNA from the powdered tissue using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess the quality and quantity of the RNA using a spectrophotometer and gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcription kit according to the manufacturer's protocol.

-

-

qRT-PCR:

-

Prepare the qRT-PCR reaction mixture containing the cDNA template, gene-specific primers, and qRT-PCR master mix.

-

Perform the qRT-PCR in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Include no-template controls to check for contamination.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene in each sample.

-

Normalize the Ct values of the target genes to the Ct value of the reference gene.

-

Calculate the relative fold change in gene expression in the -Fe samples compared to the +Fe samples using a method such as the 2-ΔΔCt method.

-

Visualizations

Signaling Pathway of this compound Production

Caption: Regulatory cascade of this compound biosynthesis.

Experimental Workflow for Studying Iron Deficiency Response

References

- 1. Biosynthesis and secretion of this compound family phytosiderophores in zinc-deficient barley - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Time course analysis of gene expression over 24 hours in Fe-deficient barley roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cadmium exposure affects iron acquisition in barley (Hordeum vulgare) seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Determination of Mugineic Acid-Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed in the structural determination of mugineic acid-metal complexes. Mugineic acids and their derivatives, a class of phytosiderophores, are crucial for metal uptake in graminaceous plants and offer insights into metal chelation chemistry relevant to drug development. This document outlines the key experimental protocols, summarizes quantitative data, and visualizes the intricate pathways and workflows involved in their characterization.

Introduction to this compound-Metal Complexes

Mugineic acids (MAs) are a family of non-proteinogenic amino acids secreted by the roots of graminaceous plants, such as barley and rice, to acquire essential metals from the soil, particularly iron.[1][2] Under conditions of metal deficiency, the biosynthesis and secretion of MAs are significantly upregulated.[3][4] These phytosiderophores chelate metal ions, forming stable complexes that are then transported into the plant roots. The ability of MAs to form stable complexes with various metals, including Fe(III), Zn(II), Cu(II), and Ni(II), makes them a subject of great interest for understanding metal homeostasis in plants and for the development of novel metal-chelating agents in medicine.[5][6] The structural elucidation of these complexes is paramount to understanding their stability, reactivity, and biological function. This compound and its derivatives chelate ferric iron using octahedral hexacoordination.[1][2]

Experimental Methodologies for Structural Determination

The structural characterization of this compound-metal complexes involves a combination of spectroscopic and analytical techniques to probe both the solution and solid-state structures.

Spectrophotometric Titration

Spectrophotometric titration is a fundamental technique used to determine the stability constants (log K) of metal-ligand complexes. This method relies on the change in the absorbance spectrum of the ligand or the complex as a function of pH or metal concentration.

Experimental Protocol:

-

Preparation of Solutions:

-

A stock solution of the this compound or its analog (e.g., proline-2'-deoxythis compound, PDMA) is prepared in deionized water.

-

Standardized stock solutions of the metal salts (e.g., MnCl₂, CoCl₂, CuCl₂, NiCl₂, ZnCl₂) are prepared.

-

A high-purity, non-complexing buffer system is used to maintain the desired pH range (e.g., HEPES, MES).

-

All solutions are prepared using carbonate-free deionized water to avoid interference from carbonate complexation.

-

-

Titration Procedure:

-

A known concentration of the this compound is placed in a thermostated titration vessel.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) in the absence and presence of a known concentration of the metal ion.

-

The UV-Vis spectrum is recorded at regular intervals throughout the titration.

-

-

Data Analysis:

-

The changes in absorbance at specific wavelengths are plotted against the pH or the molar ratio of metal to ligand.

-

The stability constants are calculated from the titration data using specialized software that fits the absorbance data to a chemical equilibrium model.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H NMR spectroscopy is a powerful tool for elucidating the solution structure and conformational properties of diamagnetic and some paramagnetic this compound-metal complexes.

Experimental Protocol:

-

Sample Preparation:

-

A solution of the this compound-metal complex is prepared in a suitable deuterated solvent (e.g., D₂O).

-

The pH of the solution is adjusted using deuterated acid or base (e.g., DCl, NaOD).

-

An internal standard (e.g., DSS) may be added for chemical shift referencing.

-

-

NMR Data Acquisition:

-

¹H NMR spectra are acquired on a high-field NMR spectrometer.

-

For paramagnetic complexes, specialized pulse sequences may be required to overcome the rapid relaxation of the nuclei.

-

Two-dimensional NMR experiments, such as COSY and NOESY, can be used to establish through-bond and through-space connectivities, respectively, aiding in the complete assignment of the proton resonances.

-

-

Data Analysis:

-

The chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) are analyzed to determine the coordination environment of the metal ion and the conformation of the this compound backbone in solution.

-

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (ESI-MS/MS) are highly sensitive techniques used to determine the stoichiometry and fragmentation patterns of this compound-metal complexes.

Experimental Protocol:

-

Sample Preparation:

-

Solutions of the this compound and metal salts are prepared in a volatile solvent system, such as a mixture of water and acetonitrile with a small amount of a modifier like ammonium acetate, to facilitate ionization.[5]

-

The pH of the solution is adjusted to promote complex formation.

-

-

MS Data Acquisition:

-

The sample solution is introduced into the ESI source of the mass spectrometer.

-

The mass spectrum is acquired in either positive or negative ion mode, depending on the charge of the complex.

-

For MS/MS experiments, the parent ion corresponding to the metal complex is isolated and fragmented by collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

-

-

Data Analysis:

-

The mass-to-charge ratio (m/z) of the parent ion is used to confirm the stoichiometry of the complex (e.g., 1:1 metal-to-ligand ratio).

-

The fragmentation pattern provides information about the coordination sites and the stability of different parts of the complex.

-

X-ray Crystallography

Experimental Protocol (General):

-

Crystallization:

-

Single crystals of the this compound-metal complex are grown by slow evaporation of a saturated solution, vapor diffusion, or other crystallization techniques.

-

The choice of solvent and precipitant is crucial for obtaining high-quality crystals.

-

-

X-ray Diffraction Data Collection:

-

A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.

-

The diffraction pattern is collected on a detector as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and space group.

-

The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.

-

The atomic positions and thermal parameters are refined against the experimental data to obtain the final crystal structure.

-

Coordination Geometry of the this compound-Co(III) Complex:

The X-ray diffraction study of the this compound-Co(III) complex revealed a nearly octahedral coordination geometry. The coordinating atoms from the this compound are:

-

The azetidine nitrogen

-

The secondary amine nitrogen

-

Both terminal carboxylate oxygens

-

The hydroxyl oxygen

-

The intermediate carboxylate oxygen

This hexadentate coordination results in a very stable complex.

Quantitative Data on this compound-Metal Complexes

The stability of this compound-metal complexes is a key parameter that dictates their formation and persistence in biological systems. The following table summarizes the stability constants (log K) for various this compound and derivative-metal complexes.

| Ligand | Metal Ion | log K | Method | Reference |

| This compound | Fe(III) | 32.5 - 33.3 | Potentiometry | [7] |

| PDMA | Mn(II) | ~11 | Spectrophotometry | [6] |

| PDMA | Co(II) | ~14 | Spectrophotometry | [6] |

| PDMA | Ni(II) | ~16 | Spectrophotometry | [6] |

| PDMA | Cu(II) | ~18 | Spectrophotometry | [6] |

| PDMA | Zn(II) | ~14.5 | Spectrophotometry | [6] |

PDMA: Proline-2'-deoxythis compound

Visualizing Pathways and Workflows

Biosynthetic Pathway of this compound